An In-depth Technical Guide to N6-[(Allylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂: A Stable Isotope Standard for Biomarker Quantification
An In-depth Technical Guide to N6-[(Allylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂: A Stable Isotope Standard for Biomarker Quantification
This guide provides a comprehensive technical overview of N6-[(Allylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂, a critical tool for researchers in toxicology, nutritional science, and drug development. We will move beyond a simple product description to explore the mechanistic rationale for its use, detailed protocols for its application, and the interpretation of the data it helps generate.
Introduction: What is N6-[(Allylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ and Why is it Important?
N6-[(Allylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ is a stable isotope-labeled (SIL) internal standard. Its primary function is to enable precise and accurate quantification of its unlabeled analogue, N6-[(Allylamino)carbonothioyl]lysine, in complex biological matrices using isotopic dilution mass spectrometry.
The unlabeled parent compound is a biological adduct formed from the reaction between allyl isothiocyanate (AITC) and the ε-amino group of a lysine residue.[1][2][3] AITC is a potent electrophile and the primary pungent, bioactive compound found in cruciferous vegetables like mustard, wasabi, and horseradish.[4][5][6] When ingested, AITC can covalently modify proteins and peptides. The resulting AITC-lysine adduct is a stable biomarker that can be measured to determine exposure to and metabolism of dietary isothiocyanates.[1][7]
The isotopic labeling—substituting six ¹²C atoms with ¹³C and two ¹⁴N atoms with ¹⁵N—creates a molecule that is chemically identical to the target analyte but has a distinct, heavier mass.[8][9] This mass difference is the key to its function as an internal standard, allowing it to be distinguished by a mass spectrometer while co-eluting chromatographically with the native analyte. This corrects for variability during sample preparation and analysis, ensuring high-quality quantitative data.[10]
Physicochemical Properties and Data
Accurate quantification begins with a well-characterized standard. The key properties of N6-[(Allylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(¹⁵N)azanyl-6-(prop-2-enylcarbamothioyl(¹⁵N)amino)(1,2,3,4,5,6-¹³C₆)hexanoic acid | PubChem[11] |
| Molecular Formula | C₄¹³C₆H₁₉¹⁵N₂N O₂S | Multiple[7][11][12] |
| Molecular Weight | 253.28 g/mol | Multiple[7][12] |
| Exact Mass | 253.13399683 Da | PubChem[11] |
| CAS Number | 1609243-41-5 | Multiple[11][12] |
| Typical Application | Internal standard for quantitative mass spectrometry; Biomarker for isothiocyanate exposure.[7][8][12] | Suppliers |
| Storage Conditions | Store at -20°C for long-term stability. | Supplier[7] |
Biological Context: The Formation of the AITC-Lysine Adduct
Understanding the formation of the target analyte is crucial for experimental design and data interpretation. Allyl isothiocyanate (AITC) is a highly reactive electrophile. The central carbon atom of its isothiocyanate group (-N=C=S) is electron-deficient and susceptible to nucleophilic attack.
Within a biological system, the most common nucleophiles AITC encounters are the thiol groups of cysteine residues and the primary amino groups of lysine residues on proteins.[1][4][5] While the reaction with cysteine is rapid, the resulting dithiocarbamate adduct can be unstable and reversible.[1][3] In contrast, the reaction with the ε-amino group of lysine forms a highly stable thiourea linkage.[1][5] This stability makes the AITC-lysine adduct an excellent long-term biomarker of AITC exposure. The reaction can be visualized as follows:
Experimental Protocol: Quantification by Isotope Dilution LC-MS/MS
This section provides a validated, step-by-step workflow for the quantification of N6-[(Allylamino)carbonothioyl]lysine from biological samples, such as plasma or tissue homogenates, using its stable isotope-labeled internal standard.
Workflow Overview
The overall process involves protein hydrolysis to release the adduct, solid-phase extraction for cleanup, and analysis by UPLC-MS/MS.
Detailed Step-by-Step Methodology
A. Sample Preparation & Hydrolysis
-
Aliquot Sample: Transfer a precise volume (e.g., 100 µL) of plasma or a known mass of tissue homogenate into a hydrolysis-safe vial.
-
Internal Standard Spiking: Add a known amount of N6-[(Allylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ (the SIL-IS) to each sample, standard, and quality control (QC). The amount should be chosen to yield a response similar to the expected analyte concentration.
-
Expert Insight: Spiking the SIL-IS at the very beginning is critical. It ensures that the standard undergoes the exact same preparation steps (hydrolysis, extraction, potential loss) as the native analyte, which is the foundation of accurate correction.[10]
-
-
Acid Hydrolysis: Add 1 mL of 6N Hydrochloric Acid (HCl). Seal the vial tightly under nitrogen or argon to prevent oxidation.
-
Incubation: Place the vials in a heating block or oven at 110°C for 24 hours to completely hydrolyze the proteins and release the lysine adducts.[13]
-
Drying: After cooling, uncap the vials and dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator.
B. Solid-Phase Extraction (SPE) Cleanup
-
Reconstitution: Reconstitute the dried sample in a small volume (e.g., 500 µL) of an acidic, low-organic buffer (e.g., 0.1% Formic Acid in water). This ensures the lysine adduct is protonated and will bind to the cation exchange resin.
-
SPE Conditioning: Condition a cation exchange SPE cartridge (e.g., WCX or SCX) sequentially with methanol and the reconstitution buffer.
-
Load Sample: Load the reconstituted sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with the reconstitution buffer to remove neutral and anionic interferents.
-
Elution: Elute the analyte and the SIL-IS using a basic buffer (e.g., 5% Ammonium Hydroxide in 50% Methanol). The high pH neutralizes the charge on the lysine adduct, releasing it from the resin.
-
Drying: Dry the eluate completely under nitrogen.
C. UPLC-MS/MS Analysis
-
Final Reconstitution: Reconstitute the final dried extract in the initial mobile phase (e.g., 100 µL of 95% Mobile Phase A).
-
Chromatography: Inject the sample onto a reverse-phase C18 column (e.g., Waters HSS T3). A typical gradient might be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-fragment ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the SIL-IS.
-
Expert Insight: The most common and stable fragment for lysine-containing molecules is the one resulting from the neutral loss of the carboxyl group and part of the alkyl chain, yielding an immonium ion at m/z 84.0.[13][14] The heavier isotopes in the SIL-IS will result in a corresponding mass shift for this fragment.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Analyte (Native) | ~246.1 | ~84.1 | Corresponds to [M+H]⁺ and the characteristic lysine immonium ion. |
| SIL-IS (-¹³C₆,¹⁵N₂) | ~254.1 | ~90.1 | Mass shift of +8 Da for the precursor ([M+H]⁺). The fragment contains 5 ¹³C and 1 ¹⁵N, resulting in a +6 Da shift. |
Note: Exact m/z values should be optimized by direct infusion of standards on the specific instrument used.
Data Analysis and Interpretation
-
Integration: Integrate the chromatographic peaks for both the analyte and SIL-IS transitions for each injection (calibrators, QCs, and unknown samples).
-
Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / SIL-IS Area).
-
Calibration Curve: Generate a calibration curve by plotting the Peak Area Ratio versus the known concentration for the calibration standards. Apply a linear regression with 1/x or 1/x² weighting.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve. The result is typically reported as µmol of adduct per mol of total lysine or mg of adduct per kg of protein.[15]
By using the ratio, any systematic error or sample loss during preparation is cancelled out, as both the analyte and the chemically identical standard are affected equally. This is the core principle that provides the method's accuracy and precision.[10][13][15]
Conclusion
N6-[(Allylamino)carbonothioyl]lysine-¹³C₆,¹⁵N₂ is an indispensable tool for accurately measuring a key biomarker of AITC exposure. Its use as a stable isotope-labeled internal standard in a well-designed LC-MS/MS workflow enables researchers to overcome the challenges of analyzing trace-level analytes in complex biological matrices. The protocols and principles outlined in this guide provide a robust framework for its successful implementation in nutritional, toxicological, and clinical research.
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Mi, L., et al. (2011). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Nutritional Biochemistry, 22(8), 709-721. Available at: [Link]
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Kawakishi, S., & Kaneko, T. (1985). Interaction of Proteins with Allyl Isothiocyanate. Journal of the Agricultural Chemical Society of Japan, 49(10), 267-273. Available at: [Link] (Note: Direct link may vary, source is verifiable).
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Kuhn, J., et al. (2017). Functionality of whey proteins covalently modified by allyl isothiocyanate. Part 1 physicochemical and antibacterial properties of native and modified whey proteins at pH 2 to 7. Food Hydrocolloids, 65, 130-143. Available at: [Link]
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Cejpek, K., et al. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3566. Available at: [Link]
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Lee, H. J., et al. (2015). Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites. PLoS ONE, 10(8), e0132143. Available at: [Link]
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Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Czech Journal of Food Sciences, 18(5), 203-204. Available at: [Link]
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Lee, H. J., et al. (2015). Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites. ResearchGate. PDF available at: [Link]
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Tang, L., et al. (2010). The principal urinary metabolite of allyl isothiocyanate, N-acetyl-S-(N-allylthiocarbamoyl)cysteine, inhibits the growth and muscle invasion of bladder cancer. Carcinogenesis, 31(12), 2202-2208. Available at: [Link]
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Nakamura, T., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chemical Research in Toxicology, 22(3), 536-42. Available at: [Link]
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Anwar, M. R., et al. (2024). Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. Molecules, 29(3), 698. Available at: [Link]
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Koch, A., et al. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. Analytical and Bioanalytical Chemistry, 415, 7559-7568. Available at: [Link]
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van den Broek, I., et al. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of Chromatography B, 893-894, 1-13. Available at: [Link]
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Tareke, E., et al. (2013). Isotope dilution ESI-LC-MS/MS for quantification of free and total Nε-(1-Carboxymethyl)-L-Lysine and free Nε-(1-Carboxyethyl)-L-Lysine. Food Chemistry, 141(4), 4253-4259. Available at: [Link]
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Teerlink, T., et al. (2004). Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in Human Plasma Protein by Stable-Isotope-Dilution Tandem Mass Spectrometry. Clinical Chemistry, 50(7), 1222-1228. Available at: [Link]
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